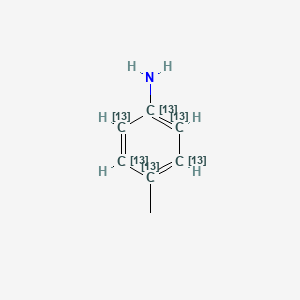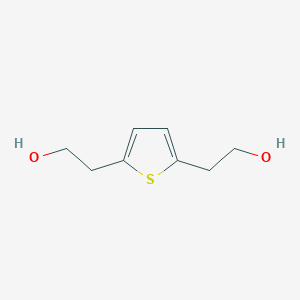
2,5-Thiophenediethanol
Vue d'ensemble
Description
2,5-Thiophenediethanol, also known as 2-[5-(2-hydroxyethyl)thiophen-2-yl]ethanol, is a compound with the molecular formula C8H12O2S and a molecular weight of 172.24 g/mol. This compound features a thiophene ring substituted with two hydroxyethyl groups at the 2 and 5 positions. Thiophene derivatives are known for their diverse applications in various fields, including material science, medicinal chemistry, and organic electronics .
Mécanisme D'action
Target of Action
It is known that thiophene derivatives play a vital role in the advancement of organic semiconductors .
Mode of Action
2,5-Thiophenediethanol can be used to control the thermoelectric properties of thiophene-derived single-molecule junctions
Biochemical Pathways
Thiophene derivatives are known to exhibit a variety of properties and applications in industrial chemistry and material science .
Result of Action
It is known that thiophene derivatives can exhibit various pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Méthodes De Préparation
The synthesis of 2,5-Thiophenediethanol can be achieved through several methods. One common approach involves the metal-free sulfur heterocyclization of 1,3-diynes with sodium hydrosulfide under mild conditions . This method provides 2,5-disubstituted thiophenes in good to excellent yields. Traditional methods for preparing 2,5-disubstituted thiophenes include the sulfur heterocyclization of 1,4-dicarbonyl intermediates with sulfurating reagents such as phosphorus pentasulfide (P2S5), hydrogen sulfide (H2S) in the presence of hydrochloric acid (HCl), and Lawesson’s reagent .
Analyse Des Réactions Chimiques
2,5-Thiophenediethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The thiophene ring is known for its reactivity towards electrophilic and nucleophilic substitution reactions . Common reagents used in these reactions include electrophiles such as bromine (Br2) and nucleophiles like sodium hydrosulfide (NaHS). Major products formed from these reactions include substituted thiophenes and thiophene derivatives .
Applications De Recherche Scientifique
2,5-Thiophenediethanol has several scientific research applications. In material science, it is used to control the thermoelectric properties of thiophene-derived single-molecule junctions. In medicinal chemistry, thiophene-based compounds exhibit various pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic activities .
Comparaison Avec Des Composés Similaires
2,5-Thiophenediethanol can be compared with other similar compounds, such as 2,5-dimethylthiophene and 2,5-dithienosilole . While 2,5-dimethylthiophene is known for its use in the synthesis of serotonin-norepinephrine reuptake inhibitors, 2,5-dithienosilole derivatives have applications in electronic and optoelectronic devices . The uniqueness of this compound lies in its ability to control thermoelectric properties, making it valuable in material science.
Propriétés
IUPAC Name |
2-[5-(2-hydroxyethyl)thiophen-2-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2S/c9-5-3-7-1-2-8(11-7)4-6-10/h1-2,9-10H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPRARSFPKXSAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)CCO)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


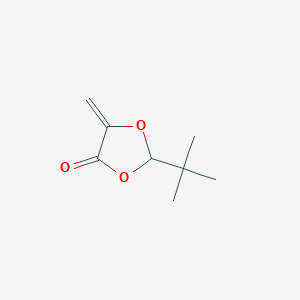
![tert-butyl 2-[(6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino]pentanoate](/img/structure/B3321076.png)
![Methyl 2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B3321081.png)
![4,4'-(1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo[lmn][3,8]phenanthroline-2,7-diyl)dibenzonitrile](/img/structure/B3321089.png)

![6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B3321120.png)
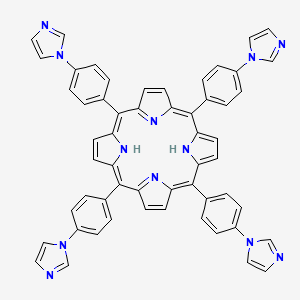
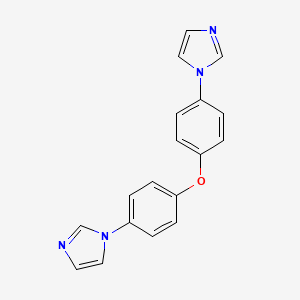
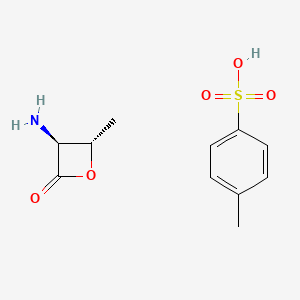
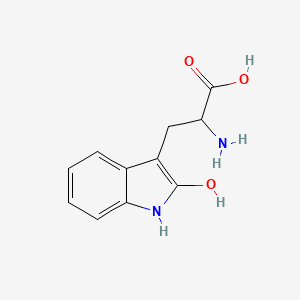
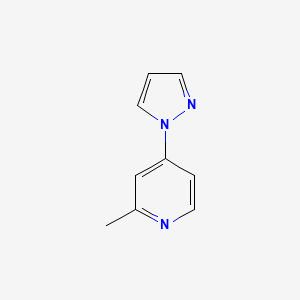
![[2-(4-tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethylimidazol-1-yl]-[4-(3-methylsulfonylpropyl)piperazin-1-yl]methanone](/img/structure/B3321146.png)
![3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B3321149.png)
